2,3,6-Trinitrotoluene

描述

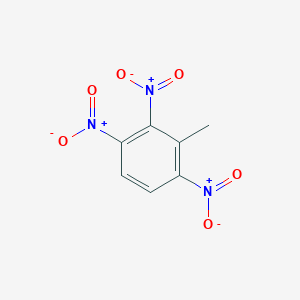

2,3,6-Trinitrotoluene, commonly known as TNT, is a chemical compound with the formula C7H5N3O6. It is a pale yellow solid that is best known for its use as an explosive material. TNT was first prepared in 1861 by the German chemist Joseph Wilbrand and was initially used as a yellow dye . Over time, its explosive properties were recognized, and it became widely used in military and industrial applications due to its stability and ease of handling .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

Mononitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

Trinitration: Finally, the dinitrotoluene is nitrated to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using a continuous nitration process. This involves the use of fuming nitric acid and concentrated sulfuric acid as nitrating agents. The reaction is carefully controlled to maintain the temperature and prevent the formation of unwanted by-products .

化学反应分析

Types of Reactions: 2,3,6-Trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: Reduction of this compound can lead to the formation of various aminotoluene derivatives.

Oxidation: Oxidation reactions can produce nitroaromatic compounds.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Reduction: Common reducing agents include iron and hydrochloric acid.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Substitution: Reagents like halogens and nitrating mixtures are used for substitution reactions.

Major Products:

Reduction: Aminotoluene derivatives.

Oxidation: Nitroaromatic compounds.

Substitution: Various substituted nitrotoluene compounds.

科学研究应用

Military and Industrial Applications

TNT has been predominantly used as a high explosive in military operations and industrial applications. Its stability and insensitivity to shock make it suitable for filling shells, grenades, and demolition bombs. The compound can be detonated upon impact when used in combination with a detonator mechanism.

Table 1: Common Uses of TNT in Military and Industrial Applications

| Application | Description |

|---|---|

| Filling shells | Used in artillery shells due to its explosive power and stability. |

| Grenades | Commonly used in hand grenades for military purposes. |

| Demolition explosives | Employed in controlled demolitions due to its predictable detonation. |

| Binary mixtures | Often mixed with other explosives (e.g., RDX, HMX) for enhanced performance. |

Chemical Synthesis

TNT serves as a valuable reagent in chemical synthesis, particularly in the development of charge transfer salts and other energetic compounds. Its unique structure allows it to participate in various organic reactions.

Case Study: Synthesis of Energetic Derivatives

A study highlighted the use of TNT as a starting material for synthesizing modern energetic compounds. The derivatives produced exhibited enhanced performance characteristics compared to TNT itself, showcasing its utility in developing new materials for military and industrial applications .

Environmental Research

Research on the biodegradation of TNT has gained traction as environmental concerns regarding explosive residues have increased. Studies focus on understanding how bacteria can degrade TNT and mitigate its environmental impact.

Table 2: Biodegradation Studies of TNT

| Bacterial Species | Degradation Rate (%) | Reference |

|---|---|---|

| Beneckea harveyi | 50 | |

| Pseudomonas putida | 70 | |

| Sphingomonas sp. | 65 |

These studies demonstrate that certain bacteria can effectively reduce TNT concentrations in contaminated environments, contributing to bioremediation efforts.

Toxicological Studies

TNT's toxicological effects are significant due to its potential health risks upon exposure. Research has focused on understanding the mechanisms of toxicity and the impact on human health.

Key Findings:

作用机制

The mechanism of action of 2,3,6-Trinitrotoluene involves its decomposition upon detonation, which releases a large amount of energy. The decomposition process includes several steps such as C–NO2 homolysis, dehydration, and nitro-nitrite rearrangement . The molecular targets and pathways involved in its toxicological effects include the covalent binding of its metabolites to critical proteins, leading to cellular damage .

相似化合物的比较

2,3,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:

2,4,6-Trinitrotoluene (TNT): Similar in structure but with different positions of nitro groups.

2,4-Dinitrotoluene: Less explosive but still used in the production of polyurethane foams.

Hexanitrobenzene: More powerful explosive but less stable

Uniqueness: this compound is unique due to its balance of stability and explosive power, making it a preferred choice for military and industrial applications .

生物活性

2,3,6-Trinitrotoluene (TNT) is a well-known explosive compound that has garnered attention not only for its industrial applications but also for its biological activity and potential health impacts. This article explores the biological effects of TNT, focusing on its genotoxicity, carcinogenic potential, and the mechanisms underlying its toxicological properties.

Chemical Identity and Properties

- Chemical Formula : C₇H₅N₃O₆

- Molecular Weight : 227.13 g/mol

- CAS Number : 118-96-7

TNT is a nitroaromatic compound characterized by three nitro groups attached to a toluene ring. Its structure contributes to its reactivity and biological effects.

Genotoxicity

Numerous studies have indicated that TNT exhibits genotoxic properties. It has been shown to induce mutations in various test systems:

- Salmonella Assays : TNT and its metabolites have demonstrated mutagenic activity in Salmonella typhimurium strains, particularly in the absence of metabolic activation .

- Mammalian Cell Studies : In vitro studies using mammalian cell lines have also reported DNA damage associated with TNT exposure, indicating its potential to cause genetic alterations .

Table 1: Summary of Genotoxic Studies

Carcinogenic Potential

The carcinogenicity of TNT has been a subject of investigation, with evidence suggesting a link between TNT exposure and cancer development:

- Animal Studies : Long-term dietary exposure to TNT has resulted in the development of tumors in laboratory animals, including benign and malignant tumors in the urinary bladder of female rats .

- Occupational Studies : Epidemiological studies have indicated an elevated risk of liver cancer among workers exposed to TNT. A significant liver cancer mortality rate ratio was observed among these workers compared to national averages .

Table 2: Cancer Incidence in Exposed Populations

| Study Population | Cancer Type | Observed Cases | Reference |

|---|---|---|---|

| Ammunition Plant Workers | Liver Cancer | 21 excess cases | |

| General Population Comparison | All Cancer Types | Elevated risk noted |

Mechanisms of Toxicity

The biological activity of TNT is primarily mediated through its metabolic activation, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates:

- Metabolic Pathways : TNT can undergo reductive metabolism to form various metabolites such as 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT), which are also implicated in genotoxic effects .

- Oxidative Stress : Exposure to TNT has been associated with increased oxidative stress markers in biological tissues. For instance, elevated levels of superoxide anions () and hydrogen peroxide () have been recorded in the liver and kidneys of exposed animals .

Case Study 1: Occupational Exposure in Ammunition Workers

A study conducted on workers at an ammunition plant revealed significant respiratory issues alongside hematological changes. Workers exposed to TNT showed:

- Reduced hemoglobin levels (approximately 9.9% lower than controls).

- Increased reticulocyte counts indicating a compensatory response to anemia .

Case Study 2: Liver Cancer Incidence Among TNT Workers

An investigation into liver cancer cases among TNT-exposed workers found a notable increase in liver cancer mortality rates. The study highlighted:

属性

IUPAC Name |

2-methyl-1,3,4-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCALAUEQXYQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075140 | |

| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-97-2 | |

| Record name | 2,3,6-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-TRINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper concerning 2,3,6-trinitrotoluene?

A1: The research paper investigates the feasibility of using the bioluminescent activity of the bacterium Beneckea harveyi (now reclassified as Vibrio harveyi) to determine the toxicity of various chemicals, including this compound. The study found that this compound inhibits the bioluminescence of Beneckea harveyi in a dose-dependent manner. The researchers calculated the EC50 value, which represents the concentration of this compound causing a 50% reduction in bioluminescence. This value serves as an indicator of the compound's toxicity towards the bacteria. []

Q2: How does the toxicity of this compound compare to other tested chemicals in this bacterial model?

A2: The study tested nine chemicals, including various isomers of dinitrotoluene and nitrobenzonitrile, alongside this compound. While the paper doesn't directly compare the EC50 values across all chemicals, it highlights that only the comparison between the mean EC50 values obtained for the tested chemicals and the LD50 values in male mice showed a good degree of correspondence. This suggests that the sensitivity of Beneckea harveyi to the tested chemicals, including this compound, may not directly translate to mammalian toxicity in all cases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。